molecular formula C11H21NO3S B2842596 (S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate CAS No. 1850380-77-6

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate

Cat. No.: B2842596
CAS No.: 1850380-77-6
M. Wt: 247.35
InChI Key: CTWRMZPOOHRGFV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate typically involves the protection of an amino acid derivative with a Boc group. The process generally includes the following steps:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Deprotection: The major product is the free amino acid or its derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of (S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions, allowing for controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate is unique due to its specific structure that combines a Boc-protected amino group with a thioester functionality. This combination allows for versatile applications in both protection strategies and thioester-based reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

S-propan-2-yl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-7(2)16-9(13)8(3)12-10(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRMZPOOHRGFV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)SC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.